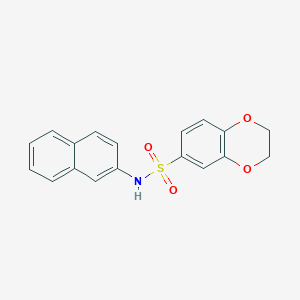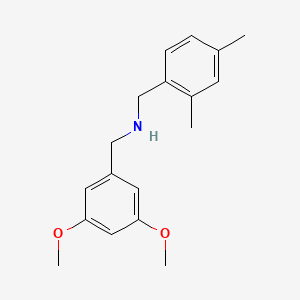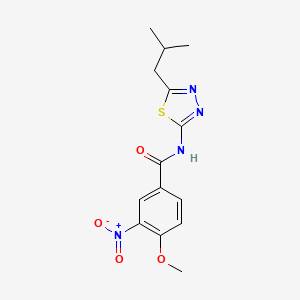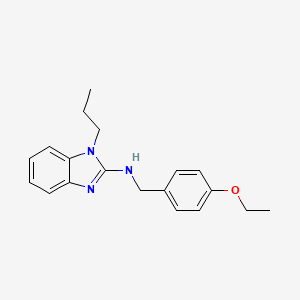![molecular formula C14H20ClNO2 B5810153 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine, also known as cloperastine, is a morpholine derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits antitussive, anti-inflammatory, and antiallergic properties, making it a promising drug candidate for the treatment of respiratory disorders.
Mécanisme D'action
Cloperastine acts as a selective antagonist of the histamine H1 receptor and the muscarinic M1 receptor. By blocking these receptors, it inhibits the release of inflammatory mediators and reduces airway hyperresponsiveness, leading to the suppression of cough and other respiratory symptoms.
Biochemical and Physiological Effects
Cloperastine has been shown to exhibit a number of biochemical and physiological effects. It inhibits the release of inflammatory mediators such as histamine, leukotrienes, and cytokines, and reduces airway hyperresponsiveness. It also suppresses the cough reflex by acting on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Cloperastine has several advantages for lab experiments, including its well-defined mechanism of action, high selectivity for its target receptors, and low toxicity. However, its limited solubility in water and potential for interaction with other drugs may pose challenges in experimental design.
Orientations Futures
There are several future directions for research on 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other respiratory disorders, and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to evaluate its safety and efficacy in clinical settings.
Méthodes De Synthèse
Cloperastine can be synthesized through a multistep process starting from 2-chloro-4,6-dimethylphenol. The first step involves the conversion of 2-chloro-4,6-dimethylphenol to 2-(2-chloro-4,6-dimethylphenoxy)ethylamine using ethylene oxide and sodium hydroxide. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine.
Applications De Recherche Scientifique
Cloperastine has been extensively studied for its potential therapeutic applications in respiratory disorders such as cough, asthma, and bronchitis. It has been shown to exhibit antitussive, anti-inflammatory, and antiallergic properties, making it a promising drug candidate for the treatment of these conditions.
Propriétés
IUPAC Name |
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11-9-12(2)14(13(15)10-11)18-8-5-16-3-6-17-7-4-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGXWAATLFBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)




![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)
methanone](/img/structure/B5810125.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)

![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)
